Fenfuram

Antifungal Activity SDHI Fungicides Rhizoctonia solani

Select fenfuram for its well-characterized SDHI cross-resistance profile. Documented low-level cross-resistance in H272R mutants of B. cinerea makes it a critical reference compound for differentiating resistance mechanisms. Its established EC50 of 7.691 mg/L against R. solani provides a quantitative benchmark for evaluating novel SDHI candidates. As a systemic furanilide seed treatment historically used against bunts and smuts, it shares the succinate dehydrogenase target with carboxin but offers a distinct furan core structure—enabling comparative potency studies that newer SDHIs like fluopyram cannot replicate.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 24691-80-3
Cat. No. B166968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenfuram
CAS24691-80-3
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C12H11NO2/c1-9-11(7-8-15-9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)
InChIKeyJFSPBVWPKOEZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.97e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Fenfuram CAS 24691-80-3: Furanilide SDHI Fungicide for Seed Treatment Selection


Fenfuram (CAS 24691-80-3) is a furanilide fungicide and a succinate dehydrogenase inhibitor (SDHI) that disrupts mitochondrial respiration in pathogenic fungi [1]. It is chemically defined as 2-methyl-N-phenyl-3-furancarboxamide (C12H11NO2), with a molecular weight of 201.22 g/mol [1]. Developed by Shell and commercialized in 1974, fenfuram is primarily employed as a systemic seed treatment for controlling bunts and smuts in cereals [2]. As a member of the furan carboxamide subclass of SDHIs, it shares this mechanism with established compounds like carboxin and oxycarboxin, but its specific furan core structure differentiates it within the broader SDHI fungicide landscape [3].

Why In-Class SDHI Fungicide Substitution for Fenfuram Can Fail: A Procurement Perspective


Direct substitution of fenfuram with another SDHI fungicide is not a straightforward procurement decision due to compound-specific differences in intrinsic antifungal potency, cross-resistance profiles, and physicochemical properties that dictate formulation and application suitability. While all SDHIs target the same enzyme complex (Complex II), variations in their molecular structures lead to differential binding affinities and, consequently, distinct effective concentrations (EC50) against key pathogens like *Rhizoctonia solani* [1]. Furthermore, documented cross-resistance patterns between fenfuram and other SDHIs like carboxin mean that replacing fenfuram with a structurally similar analog may not circumvent existing resistance issues in fungal populations [2]. Conversely, its differential sensitivity profile compared to newer SDHIs like fluopyram highlights that not all in-class alternatives will exhibit the same spectrum of activity or resistance risk [3]. The following sections provide the quantitative evidence needed to make an informed selection.

Fenfuram Comparative Evidence Guide: Quantifying Differentiation for Scientific Procurement


Comparative Antifungal Potency: Fenfuram vs. Boscalid and Benodanil Against Rhizoctonia solani

In a mycelial growth inhibition assay against *Rhizoctonia solani*, fenfuram exhibited an EC50 value of 7.691 mg/L [1]. This potency is significantly lower than that of the commercial SDHI boscalid (EC50 = 1.758 mg/L) but is comparable to another in-class fungicide, benodanil (EC50 = 6.38 mg/L) [2]. This quantitative comparison establishes a clear potency hierarchy for these SDHIs against this economically important pathogen.

Antifungal Activity SDHI Fungicides Rhizoctonia solani

Fenfuram Cross-Resistance Profile in SDHI-Resistant Botrytis cinerea

In isolates of *Botrytis cinerea* carrying the H272R mutation in the SdhB gene, fenfuram exhibited only low levels of resistance, a profile shared with carboxin and isopyrazam [1]. Importantly, these same H272R mutants remained fully sensitive to other SDHIs, including fluopyram, bixafen, fluxapyroxad, and benodanil [1]. This differential response demonstrates that resistance to one SDHI (e.g., boscalid) does not confer uniform cross-resistance across the entire class, highlighting fenfuram's specific behavior in a resistance management context.

Fungicide Resistance SDHI Cross-Resistance Botrytis cinerea

Cross-Resistance Confirmation with Carboxin in Rhizoctonia solani

A study on the resistance risk of *Rhizoctonia solani* to the SDHI thifluzamide detected clear cross-resistance between thifluzamide and several other SDHIs, including fenfuram, carboxin, penflufen, and boscalid [1]. This finding reinforces that fenfuram shares a cross-resistance group with the early oxathiin SDHIs like carboxin. Notably, no cross-resistance was observed between thifluzamide and the non-SDHI fungicides mepronil, difenoconazole, carbendazim, or propiconazole [1].

SDHI Resistance Cross-Resistance Rhizoctonia solani

Fenfuram Solubility Profile: Impact on Formulation and Application

Fenfuram exhibits moderate water solubility of 0.1 g/L at 20 °C, which is characteristic of many seed treatment fungicides [1]. This low aqueous solubility contributes to its persistence in the soil environment (DT50 ~42 days) and its efficacy as a seed coating [2]. In contrast, fenfuram is highly soluble in a range of organic solvents, including acetone (300 g/L), cyclohexanone (340 g/L), and methanol (145 g/L), which facilitates its formulation into emulsifiable concentrates and other liquid formulations [1].

Physicochemical Properties Solubility Formulation Science

Strategic Application Scenarios for Fenfuram Based on Comparative Evidence


Seed Treatment for Cereals in Regions with Known Carboxin-Sensitive Fungal Populations

Fenfuram is a suitable seed treatment for controlling bunts and smuts in cereals, particularly in areas where *Ustilago* spp. have not developed resistance to the carboxin class of SDHIs. Given the documented positive cross-resistance between fenfuram and carboxin [1], its use should be strategically managed to avoid selecting for resistant strains. Procurement should be based on regional resistance monitoring data.

As a Reference Compound in SDHI Resistance Monitoring and Diagnostic Studies

Due to its well-characterized cross-resistance profile, particularly its low-level cross-resistance in specific SDH mutant backgrounds (e.g., H272R in *Botrytis cinerea*) [2], fenfuram serves as a valuable reference compound in studies aimed at differentiating SDHI resistance mechanisms. Researchers can use fenfuram as a baseline to compare the sensitivity of novel SDHI candidates or to phenotype field isolates for known mutations.

In Vitro Screening for Novel SDHI Analogs and Structure-Activity Relationship Studies

Fenfuram's established EC50 value against *R. solani* (7.691 mg/L) provides a quantitative benchmark for evaluating the potency of new synthetic derivatives or hybrid molecules [3]. In medicinal chemistry and agrochemical discovery programs, fenfuram can be employed as a lead compound or a positive control to assess whether structural modifications yield improvements in antifungal activity and SDH binding affinity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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